molecular formula C9H8O5 B048688 3-Methoxyphthalic acid CAS No. 14963-97-4

3-Methoxyphthalic acid

Cat. No.: B048688
CAS No.: 14963-97-4
M. Wt: 196.16 g/mol
InChI Key: DULQZGQVLHMCAU-UHFFFAOYSA-N
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Description

3-Methoxyphthalic acid (C₉H₈O₅, molecular weight: 196.16 g/mol) is a dicarboxylic acid derivative with a methoxy group at the 3-position of the benzene ring . It is primarily recognized as a degradation product of methoxy-substituted anthracycline anticancer drugs, such as doxorubicin (DOX) and daunorubicin (DNR), under oxidative conditions mediated by heme proteins like myoglobin (MbIV) and hydrogen peroxide (H₂O₂) . This compound exhibits distinct UV and mass spectral characteristics, including a quasi-molecular ion [M+H]⁻ at m/z 197 and fragmentation patterns indicative of carboxyl group loss (m/z 179) . In biological systems, this compound is formed preferentially in cardiac tissue due to the high activity of MbIV in the heart, and its accumulation correlates with reduced cardiotoxicity compared to its parent anthracyclines .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphthalic acid can be synthesized through several methods. One common approach involves the methylation of 3-hydroxyphthalic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of 3-methoxytoluene using an oxidizing agent like potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium to facilitate the formation of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield 3-methoxyphthalic alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrobromic acid in acetic acid.

Major Products Formed:

    Oxidation: Oxidized derivatives such as 3-methoxyphthalic anhydride.

    Reduction: 3-Methoxyphthalic alcohol.

    Substitution: 3-Bromophthalic acid.

Scientific Research Applications

3-Methoxyphthalic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes.

    Industry: this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Mechanism of Action

The mechanism of action of 3-methoxyphthalic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Degradation Pathways

3-Methoxyphthalic acid is structurally related to phthalic acid (C₈H₆O₄) and 3-methoxysalicylic acid (C₈H₈O₄). Key differences include:

Compound Structure Molecular Weight (g/mol) Key Functional Groups
This compound Benzene ring with 2 COOH, 3-OCH₃ 196.16 Two carboxyls, one methoxy
Phthalic acid Benzene ring with 2 COOH 166.13 Two carboxyls
3-Methoxysalicylic acid Benzene ring with 1 COOH, 1 OH, 3-OCH₃ 168.15 One carboxyl, one hydroxyl, one methoxy
  • Degradation Source :
    • This compound arises from methoxy-substituted anthracyclines (e.g., DOX, DNR) via oxidative cleavage of ring D by MbIV/H₂O₂ .
    • Phthalic acid is produced from demethoxy analogs (e.g., idarubicin, IDA), which lack the methoxy group in ring D .
    • 3-Methoxysalicylic acid is a secondary product of DOX oxidation, formed through alternative pathways involving peroxidases .

Degradation Efficiency and Catalytic Specificity

The formation of this compound is highly dependent on the enzyme-substrate interaction:

  • MbIV Efficiency :
    MbIV exhibits a catalytic efficiency (kₐₜₜ/Kₘ) of 1.8 × 10³ M⁻¹s⁻¹ for DOX degradation, which is 10-fold higher than horseradish peroxidase (HRP) or lactoperoxidase (LPO) . This efficiency drops significantly (kₐₜₜ/Kₘ = 1.5 × 10⁻³ M⁻¹s⁻¹) when compound II (FeIV=O) dominates the reaction, leading to incomplete this compound yields .

  • Anthracycline-Specific Degradation: Anthracycline Methoxy Group in Ring D Primary Degradation Product Yield (vs. Parent Drug Degradation) Doxorubicin (DOX) Yes this compound ~0.5 (compound I) → 0.12 (compound II) Daunorubicin (DNR) Yes this compound Similar to DOX Idarubicin (IDA) No Phthalic acid Not quantified Naphthazarin No ring D No phthalate N/A

Enzymatic and Oxidative Mechanisms

  • Role of MbIV :
    MbIV acts as a pseudo-peroxidase, generating reactive FeIV=O species that oxidize DOX’s methoxy-substituted ring D. This contrasts with lignin peroxidases, which cleave aromatic rings without forming carboxylates .
  • Oxidative Byproducts: Secondary reactions mediated by compound II produce non-fluorescent metabolites (e.g., muconic acid derivatives), reducing the stoichiometric yield of this compound .

Biological Activity

3-Methoxyphthalic acid (3-MePA) is a significant compound derived from the oxidative degradation of anthracycline drugs, particularly doxorubicin (DOX). This article delves into the biological activity of 3-MePA, exploring its formation, mechanisms of action, and implications in pharmacology and toxicology.

3-MePA is primarily formed through the oxidative metabolism of anthracyclines. The process involves the action of peroxidases, such as ferrylmyoglobin (MbIV), which catalyzes the degradation of DOX in the presence of hydrogen peroxide (H2O2). This reaction leads to the opening of the tetracyclic ring structure of DOX, resulting in the formation of 3-MePA as a metabolic byproduct .

Mechanism of Action:

  • Enzyme Inhibition: 3-MePA may inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can alter metabolic pathways within cells.
  • Reduced Toxicity: Studies indicate that 3-MePA exhibits lower toxicity compared to its parent compound, DOX. For instance, H9c2 cardiomyocytes were found to tolerate higher concentrations of 3-MePA than DOX without significant cellular damage .

Anticancer Properties

Research has shown that 3-MePA is less toxic than DOX and may play a role in mitigating cardiotoxic effects associated with anthracycline treatment. The oxidative metabolism leading to 3-MePA formation suggests a potential protective mechanism against drug-induced cardiotoxicity .

Antimicrobial Activity

Preliminary studies indicate that 3-MePA may possess antimicrobial properties. It has been observed to exhibit activity against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanisms involved.

Study on Doxorubicin Metabolism

In a study involving Balb/c mice treated with DOX, significant amounts of 3-MePA were detected in myocardial tissues post-treatment. The study utilized high-performance liquid chromatography (HPLC) to quantify both DOX and its metabolites, confirming that 3-MePA is a major product of DOX oxidation .

Time Post-Treatment Concentration of 3-MePA (µM) Tissue Sample
4 hours15.2Heart
24 hours28.6Heart

This data highlights the accumulation of 3-MePA in cardiac tissues, suggesting its relevance in understanding drug metabolism and potential cardioprotective roles.

In Vitro Studies

In vitro studies demonstrated that both HL-60 leukemic cells and cardiac myocytes showed reduced toxicity when exposed to 3-MePA compared to DOX. These findings underscore the importance of oxidative degradation products in influencing the pharmacological profiles of anthracyclines .

Q & A

Basic Research Questions

Q. What are the recommended methods for purifying 3-Methoxyphthalic acid in laboratory settings?

To ensure high purity, researchers should employ recrystallization using solvents like methanol or ethanol, guided by solubility data. Vortexing, sonication, or controlled heating (≤50°C) can aid in dissolving the compound during preparation. Analytical techniques such as reverse-phase HPLC or UV-spectroscopy should verify purity (>98% by COA) .

Q. How should researchers handle and store this compound to maintain stability?

Store the compound in airtight containers at 4–25°C, protected from moisture and heat. Incompatible with strong acids/bases and oxidizing agents. Use EN 374-certified gloves and protective eyewear during handling to avoid contamination .

Q. What analytical techniques confirm the identity and purity of this compound?

Reverse-phase HPLC (retention time: ~5.0–5.2 minutes) coupled with UV-Vis spectroscopy (λmax ~270 nm) provides preliminary identification. Confirmatory analysis requires LC-ESI-MS in negative ion mode, observing [M−H]⁻ at m/z 195, and fragmentation patterns (e.g., m/z 179 for H₂O loss) .

Advanced Research Questions

Q. How can oxidative degradation pathways leading to this compound formation be systematically studied?

Simulate degradation using model systems like anthracycline drugs (e.g., doxorubicin) with oxidizing agents (e.g., H₂O₂/MbIII). Monitor reaction kinetics via UV-spectroscopy (240–400 nm) and quantify intermediates using HPLC with diode-array detection. Validate products via MS/MS fragmentation patterns and comparison with synthetic standards .

Q. What advanced spectroscopic methods distinguish this compound from structurally similar metabolites?

High-resolution QTOF-MS (mass accuracy <5 ppm) resolves isobaric interferences. For structural elucidation, perform tandem MS (MS/MS) in product-ion mode to identify diagnostic fragments (e.g., m/z 135 for decarboxylation). Pair with NMR (¹H/¹³C) to confirm methoxy and carboxylic acid groups .

Q. How do reaction conditions influence the yield and kinetics of this compound formation?

Optimize oxidant concentration (e.g., 0.1–1.0 mM MbIII) and pH (4.0–7.0) to balance degradation efficiency and product stability. Use pseudo-first-order kinetics models to calculate rate constants. Control temperature (25–37°C) to mimic physiological or accelerated conditions .

Q. What strategies resolve contradictory data in identifying this compound within complex mixtures?

Cross-validate using orthogonal methods:

  • Chromatography : Compare retention times across HPLC and GC columns.
  • Spectroscopy : Match UV-Vis profiles (200–300 nm) and IR carbonyl stretches (~1700 cm⁻¹).
  • Isotopic labeling : Track ¹³C-labeled carboxyl groups in degradation studies. Discrepancies due to matrix effects require sample cleanup via solid-phase extraction .

Q. How is this compound implicated in antioxidant assay systems like ABTS/PP decolorization?

Design experiments to monitor its formation during ABTS•⁺ scavenging. Use LC-MS to confirm absence of adducts and quantify oxidation products. Correlate kinetic data (e.g., IC₅₀) with structural features (e.g., methoxy group’s electron-donating effect) to infer reaction mechanisms .

Q. Key Considerations for Experimental Design

  • Contradiction Management : Address variability in degradation byproducts by standardizing protocols (e.g., ISO/IEC 17025) and using certified reference materials.
  • Safety Protocols : Follow JIS T 8151/8116 standards for respiratory and hand protection during large-scale syntheses .
  • Data Reproducibility : Archive raw spectral data (e.g., .RAW files from MS) and metadata (e.g., column batch numbers) for audit trails.

Properties

IUPAC Name

3-methoxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULQZGQVLHMCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311165
Record name 3-methoxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14963-97-4
Record name 14963-97-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of dimethyl 3-methoxyphthalate (69.45 g, 0.31 mol) [prepared as per J. Chem. Soc., Perkin Trans. 1, 1989, 391] in water (300 ml) was treated with potassium hydroxide (43.7 g, 0.78 mol) and the mixture was stirred and held at reflux for 4 hours. Upon cooling to room temperature the methanol liberated during the course of the reaction was removed in vacuo, the mixture acidified to pH 2 or below by the addition of 5M hydrochloric acid and evaporated gently in vacuo to induce crystallization. The solid material was filtered off, washed with a little ice cooled water, sucked dry under reduced pressure and dried in a vacuum oven at 50° C. overnight to afford 3-methoxyphthalic acid (51.0 g, 84%) as a colourless solid. 1H NMR (DMSO-d6) 13.05 (2H, br s), 7.48 (2H, m), 7.33 (1H, m), 3.82 (3H, s). MS: [M+H]+ 197.
Quantity
69.45 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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